molecular formula C7H15Br2NO2 B3116873 Bromoacetylcholine bromide CAS No. 22004-27-9

Bromoacetylcholine bromide

Cat. No.: B3116873
CAS No.: 22004-27-9
M. Wt: 305.01 g/mol
InChI Key: AFIIOPIEVQSYHH-UHFFFAOYSA-M
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Description

Bromoacetylcholine bromide (chemical formula: C₇H₁₆BrNO₂; molecular weight: 226.114) is a quaternary ammonium compound structurally derived from acetylcholine, where the acetyl group is replaced with a bromoacetyl moiety . This modification confers unique alkylating properties, making it a critical tool in neurochemical research. This compound acts as an affinity alkylating agent for nicotinic acetylcholine receptors (nAChRs), enabling covalent binding to receptor subunits after reduction of disulfide bonds .

Its primary application lies in the affinity purification of nAChRs. For example, this compound-derivatized columns (e.g., Affi-Gel 102 or Bio-Rad Affi-Gel 201) are used to isolate nAChRs from Torpedo californica electric tissue or mammalian cell lines . This compound also serves as a covalent activator of nAChRs, irreversibly modifying the receptor’s active site to study conformational changes .

Properties

IUPAC Name

2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIOPIEVQSYHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CBr.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017386
Record name 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22004-27-9
Record name 2-(2-Bromoacetyloxy)-N.,N,N-trimethylethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetylcholine bromide can be synthesized through the reaction of bromoacetyl bromide with choline or its derivatives. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction conditions often include maintaining a low temperature to control the reactivity of bromoacetyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bromoacetylcholine bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Acetylcholine Bromide (C₇H₁₆BrNO₂; MW: 226.114)

  • Structure : Lacks the bromoacetyl group; contains a standard acetylated choline structure.
  • Function: Reversible agonist of nAChRs, mimicking endogenous acetylcholine.
  • Applications : Used in electrophysiology to transiently activate nAChRs.

Acetylthiocholine Bromide (C₇H₁₆BrNOS; MW: 242.18)

  • Structure : Substitutes the oxygen atom in the acetyl group with sulfur.
  • Function: Hydrolyzed by acetylcholinesterase (AChE) to thiocholine, making it a substrate for AChE activity assays.
  • Applications : Key in enzymatic assays (e.g., Ellman’s method) to quantify AChE activity.

Functional Analogs

Sepantronium Bromide (YM-155; C₂₀H₁₉BrN₄O₃; MW: 443.29)

  • Structure : A survivin inhibitor with a distinct polycyclic structure unrelated to choline derivatives.
  • Function : Inhibits survivin expression (IC₅₀: 0.54 nM in PC-3 cells) and sensitizes cancer cells to γ-radiation .
  • Applications: Anticancer agent in preclinical models (e.g., NSCLC, prostate cancer).

Bromoacetyl Chloride (C₂H₂BrClO; MW: 157.39)

  • Structure : A brominated acyl chloride without a quaternary ammonium group.
  • Function : Acylating agent for introducing bromoacetyl groups into proteins or small molecules. Lacks receptor-targeting specificity .

Application-Specific Analogs

Affinity Chromatography Agents

  • Bromoacetylcholine Bromide : Used to derivatize affinity resins (e.g., Affi-Gel) for nAChR purification due to its irreversible binding .
  • Domiphen Bromide (C₂₂H₄₀BrNO; MW: 414.47): A quaternary ammonium antiseptic; lacks affinity for nAChRs but shares detergent-like properties .

Data Tables

Compound Molecular Formula Molecular Weight Key Function IC₅₀/EC₅₀ Applications References
This compound C₇H₁₆BrNO₂ 226.114 Covalent nAChR alkylation N/A Affinity purification, receptor studies
Acetylcholine bromide C₇H₁₆BrNO₂ 226.114 Reversible nAChR activation ~100 μM (EC₅₀) Electrophysiology
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibition 0.54 nM (IC₅₀) Preclinical cancer therapy
Acetylthiocholine bromide C₇H₁₆BrNOS 242.18 AChE substrate N/A Enzymatic assays

Key Differentiators

  • Covalent vs. Reversible Binding : this compound’s bromoacetyl group enables irreversible receptor modification, unlike acetylcholine bromide .
  • Target Specificity : Unlike broad alkylating agents (e.g., bromoacetyl chloride), this compound selectively targets nAChRs .
  • Therapeutic vs. Research Use : Sepantronium bromide is optimized for oncology, while this compound is confined to biochemical research .

Q & A

Q. What are the primary research applications of bromoacetylcholine bromide in studying nicotinic acetylcholine receptors (nAChRs)?

this compound (BAC) is widely used as an affinity alkylating agent to investigate the structural and dynamic properties of nAChRs. Its bromoacetyl group forms stable covalent bonds with nucleophilic residues (e.g., cysteine) in the receptor's agonist-binding site, enabling precise mapping of ligand-receptor interactions. For example, deuterium solid-state NMR studies reveal that BAC's quaternary ammonium group adopts a 42° angle relative to the membrane normal in the desensitized receptor state, providing critical spatial constraints for binding site modeling .

Q. What standard analytical methods are used to validate this compound's interaction with biological targets?

Key methodologies include:

  • Deuterium Solid-State NMR : To analyze ligand orientation and dynamics in membrane-bound receptors (e.g., nAChR desensitized states) .
  • Affinity Chromatography : BAC-coupled resins (e.g., Affi-Gel 10) for receptor purification, followed by SDS-PAGE and mass spectrometry to confirm binding specificity .
  • Fluorescence Quenching Assays : To monitor covalent adduct formation between BAC and cysteine residues in receptor subunits .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in ligand orientation data for this compound-bound nAChRs?

Discrepancies in orientation (e.g., variable angles reported for BAC's quaternary ammonium group) may arise from differences in receptor conformational states (resting vs. desensitized). To address this:

  • Use temperature-controlled NMR to correlate dynamics with receptor state transitions .
  • Combine mutagenesis (e.g., cysteine substitutions in the binding pocket) with X-ray crystallography or cryo-EM to resolve spatial ambiguities .
  • Validate findings against alkylating agents like MBTA, which stabilize inactive receptor states, to contrast binding geometries .

Q. What experimental strategies optimize this compound's efficacy in affinity labeling studies?

  • pH Optimization : Conduct labeling at pH 7.4–8.0 to enhance nucleophilic reactivity of target cysteine residues .
  • Redox Conditions : Pre-treat receptors with reducing agents (e.g., DTT) to expose disulfide-bonded cysteines for alkylation .
  • Competition Assays : Co-incubate with non-covalent agonists (e.g., acetylcholine) to confirm labeling specificity to the agonist-binding site .

Q. How can this compound be integrated into multi-step purification workflows for nAChRs?

A validated protocol includes:

  • Detergent Solubilization : Extract receptors from native tissue (e.g., Torpedo californica) using CHAPS or Triton X-100.
  • BAC Affinity Chromatography : Immobilize BAC on Affi-Gel 10 resin to capture nAChRs via covalent binding.
  • Secondary Purification : Apply lectin affinity chromatography (e.g., CaptoLentil Lectin) to isolate glycosylated receptor subunits.
  • Validation : Use MALDI-ToF MS or Nano LC-MS/MS to verify subunit purity and glycan composition .

Q. What methodologies address discrepancies in this compound's alkylation efficiency across receptor subtypes?

Subtype-specific differences (e.g., muscle-type vs. neuronal nAChRs) require:

  • Kinetic Profiling : Compare alkylation rates under identical buffer conditions using radiolabeled BAC (³H or ¹⁴C).
  • Structural Modeling : Perform molecular dynamics simulations to predict accessible cysteine residues in divergent subtypes.
  • Functional Assays : Measure ion flux (e.g., patch-clamp electrophysiology) pre- and post-alkylation to assess efficacy .

Q. How does this compound's alkylation mechanism differ from MBTA, and what implications does this have for receptor studies?

Unlike MBTA, which stabilizes nAChRs in an inactive state, BAC alkylates the receptor while maintaining an active-like conformation. This distinction is critical for:

  • Conformational Studies : Use BAC to trap desensitized states for structural analysis via cryo-EM .
  • Functional Mapping : Compare alkylated receptors with MBTA-treated samples in electrophysiology assays to dissect activation pathways .

Methodological Best Practices

Q. How should researchers handle this compound to ensure experimental reproducibility?

  • Storage : Store desiccated at -20°C to prevent hydrolysis of the bromoacetyl group.
  • Solution Preparation : Prepare fresh aqueous solutions (≤1 mM) to minimize degradation; verify concentration via UV-Vis (λ = 230 nm).
  • Waste Disposal : Deactivate residual BAC using activated charcoal filtration, followed by UV fluorescence checks to confirm complete degradation .

Q. What controls are essential when using this compound in covalent labeling experiments?

  • Negative Controls : Incubate receptors with excess acetylcholine to block BAC binding.
  • Positive Controls : Treat samples with MBTA to confirm alkylation-dependent effects.
  • Blank Resins : Run parallel experiments with uncoupled Affi-Gel 10 to exclude non-specific binding .

Data Interpretation and Validation

Q. How can researchers distinguish between specific and non-specific alkylation by this compound?

  • Proteomic Profiling : Perform tryptic digests and LC-MS/MS to identify labeled peptides.
  • Site-Directed Mutagenesis : Eliminate cysteine residues in non-target regions to reduce off-site alkylation .
  • Dosage Titration : Establish a concentration-dependent alkylation curve to identify saturable (specific) vs. linear (non-specific) labeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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